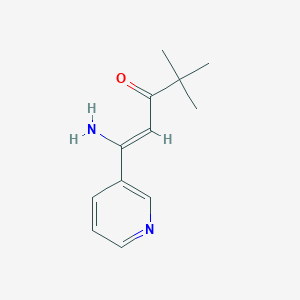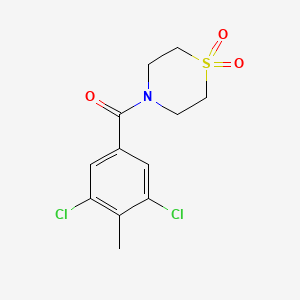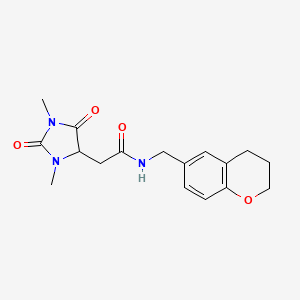![molecular formula C20H23ClN4O B5602303 2-(4-chlorobenzyl)-8-(2-methyl-4-pyrimidinyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5602303.png)
2-(4-chlorobenzyl)-8-(2-methyl-4-pyrimidinyl)-2,8-diazaspiro[4.5]decan-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to "2-(4-chlorobenzyl)-8-(2-methyl-4-pyrimidinyl)-2,8-diazaspiro[4.5]decan-3-one" involves complex organic reactions aimed at creating specific molecular frameworks with biological activity. For example, the synthesis of related diazaspiro[4.5]decan derivatives has been achieved through various methods, including Michael addition reactions of hydroxyurea or methylhydrazine to alpha, beta-unsaturated esters followed by cyclization reactions (Tsukamoto et al., 1995).
Molecular Structure Analysis
The molecular structure of similar diazaspiro[4.5]decan derivatives has been elucidated using a combination of spectroscopic techniques, including FT-IR, 1H-NMR, 13C-NMR, X-Ray, and HRMS spectral analysis (Guillon et al., 2020). These analyses provide detailed insights into the compound's structural features, contributing to understanding its chemical behavior and interaction with biological targets.
科学的研究の応用
Antagonistic and Receptor Internalization Properties
Research has identified potent antagonists within the 2,8-diazaspiro[4.5]decan-8-yl)pyrimidin-4-amine class, including compounds related to the specified chemical structure, that target the CCR4 receptor. These compounds have been synthesized and evaluated for their ability to bind to the extracellular allosteric site of the receptor, showing high affinity and activity in various assays. Notably, some of these antagonists also demonstrate the capability to induce receptor endocytosis, a rare feature for small molecule antagonists of chemokine receptors (Shukla et al., 2016).
Anticancer and Antidiabetic Activities
Spirothiazolidines and related analogs have shown significant promise in anticancer and antidiabetic research. Through various synthetic pathways, compounds incorporating elements of the 2-(4-chlorobenzyl)-8-(2-methyl-4-pyrimidinyl)-2,8-diazaspiro[4.5]decan-3-one structure have been developed. These compounds exhibit high anticancer activities against human breast carcinoma and liver carcinoma cell lines. Additionally, certain derivatives demonstrate higher therapeutic indices as alpha-amylase and alpha-glucosidase inhibitors compared to standard antidiabetic drugs, indicating potential for treatment of diabetes (Flefel et al., 2019).
Antimicrobial Activities
The synthesis and evaluation of spiro 4-thiazolinone derivatives, incorporating the core structure of interest, have been explored for their antimicrobial properties. These compounds, upon undergoing specific reactions including condensation with 4-chlorobenzaldehyde, have shown enhanced antimicrobial activities. The investigation into the structure-activity relationship of these derivatives suggests their potential utility in developing new antimicrobial agents (Patel & Patel, 2015).
Antiviral Evaluation
N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives, closely related to the specified compound, have been synthesized and evaluated for their antiviral activity. These spirothiazolidinone compounds demonstrate significant activity against influenza A/H3N2 virus, with some exhibiting EC50 values indicating strong inhibitory potential. This research highlights the versatility of the spirothiazolidinone scaffold in generating new classes of antiviral molecules, providing a foundation for further development in antiviral therapy (Apaydın et al., 2020).
Chitin Synthase Inhibition and Antifungal Agents
A series of 2,8-diazaspiro[4.5]decan-1-one derivatives were synthesized and assessed for their inhibition of chitin synthase and antimicrobial activities. These compounds showed moderate to excellent potency against chitin synthase, with some exhibiting antifungal activity comparable to known antifungal agents. This indicates their potential as novel antifungal agents with a mechanism of action involving chitin synthase inhibition (Li et al., 2019).
特性
IUPAC Name |
2-[(4-chlorophenyl)methyl]-8-(2-methylpyrimidin-4-yl)-2,8-diazaspiro[4.5]decan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN4O/c1-15-22-9-6-18(23-15)24-10-7-20(8-11-24)12-19(26)25(14-20)13-16-2-4-17(21)5-3-16/h2-6,9H,7-8,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHEGFHVXFNVHHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)N2CCC3(CC2)CC(=O)N(C3)CC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-chlorophenyl)-N'-[6-methyl-3-(2-propyn-1-yl)-1,3-benzothiazol-2(3H)-ylidene]urea](/img/structure/B5602230.png)
![7-(2-methoxyethyl)-3-methyl-8-[(4-methyl-1,3-thiazol-2-yl)thio]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5602235.png)

![7-{[1-(ethoxyacetyl)piperidin-4-yl]carbonyl}-3,5-dimethyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B5602246.png)
![7-[(3-ethyl-2-oxo-1-oxa-3,8-diazaspiro[4.5]dec-8-yl)methyl]-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one](/img/structure/B5602257.png)
![2-{2-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]ethyl}imidazo[1,2-a]pyridine](/img/structure/B5602265.png)

![1-{3-[(4-methyl-2-pyrimidinyl)oxy]benzoyl}azepane](/img/structure/B5602268.png)
![(1S*,5R*)-3-{[3-(2-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5602272.png)
![2-{[(3-chloro-4-fluorophenyl)sulfonyl]amino}benzoic acid](/img/structure/B5602279.png)
![4-{[4-(1-piperidinylcarbonyl)phenyl]sulfonyl}morpholine](/img/structure/B5602295.png)
![4-{4-methyl-5-[(2-methyl-1H-imidazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}-1-(tetrahydro-2H-pyran-4-ylcarbonyl)piperidine](/img/structure/B5602319.png)
![4-{4-methyl-5-[(2-methyl-1H-imidazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}-1-(2-thienylcarbonyl)piperidine](/img/structure/B5602333.png)